molecular formula C16H27NO4 B13926369 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester

Cat. No.: B13926369
M. Wt: 297.39 g/mol
InChI Key: YNKRHXKJBFFXNA-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[45]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a suitable lactone with an amine to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The esterification step involves the use of tert-butyl alcohol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester
  • (S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde

Uniqueness

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester is unique due to its specific spirocyclic structure and the presence of both an ester and a lactone functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 3-ethyl-3-methyl-1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C16H27NO4/c1-6-15(5)10-16(12(18)20-15)8-7-9-17(11-16)13(19)21-14(2,3)4/h6-11H2,1-5H3

InChI Key

YNKRHXKJBFFXNA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O1)C

Origin of Product

United States

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